2-Allyl-1-Boc-pipecolic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Allyl-1-Boc-pipecolic acid ethyl ester is a chemical compound with the molecular formula C16H27NO4 . It plays a pivotal role as a precursor for synthesizing diverse pharmaceutical agents, particularly those efficacious in alleviating respiratory afflictions and hypertension .
Molecular Structure Analysis
The molecular structure of 2-Allyl-1-Boc-pipecolic acid ethyl ester is represented by the linear formula C16H27NO4 . The molecular weight of this compound is 297.40 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
"2-Allyl-1-Boc-pipecolic acid ethyl ester" plays a crucial role in the synthesis of heterocyclic compounds such as indole-3-acetic acids and their analogues. A study demonstrates the one-pot synthesis involving allylation followed by palladium-catalyzed ring closure, which leads to the production of N-BOC protected indoles and thienopyrroles. This process underscores the compound's importance in creating biologically significant heterocycles (Wensbo, Annby, & Gronowitz, 1995).
Polymerization of Fatty Acid Esters
Research on allyl esters of long-chain fatty acids from Crambe oil reveals the polymerization capability of these esters under specific conditions. The study indicates that "2-Allyl-1-Boc-pipecolic acid ethyl ester" could be relevant in synthesizing polymers from fatty acid esters, providing materials with varied crystallinity and melting points, showcasing its potential in material science (Chang & Miwa, 1979).
Nucleic Acid Analogues Synthesis
The compound is instrumental in the synthesis of peptide nucleic acid (PNA) monomers. A methodology outlined in the literature utilizes the compound for synthesizing benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, highlighting its utility in the preparation of PNA oligomers, which are critical in genetic research and diagnostics (Wojciechowski & Hudson, 2008).
Allylic Boronation and Cross-Coupling Reactions
"2-Allyl-1-Boc-pipecolic acid ethyl ester" is utilized in direct boronation of allyl alcohols and in cross-coupling reactions. These reactions proceed with high regio- and stereoselectivity, demonstrating the compound's utility in complex organic synthesis processes that are foundational for pharmaceutical and agrochemical research (Olsson, Sebelius, Selander, & Szabó, 2006).
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLMTWZPMPZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-1-Boc-pipecolic acid ethyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.